molecular formula C13H21NO4 B13931934 1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester CAS No. 203662-57-1

1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester

Cat. No.: B13931934
CAS No.: 203662-57-1
M. Wt: 255.31 g/mol
InChI Key: CEODUDRHCIAYKI-UHFFFAOYSA-N
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Description

1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester is a spirocyclic compound featuring a bicyclic framework with oxygen (oxa) and nitrogen (aza) atoms in its rings. The molecule includes a formyl group (-CHO) at position 2 and a tert-butyl ester (1,1-dimethylethyl ester) protecting the carboxylic acid moiety. Such spirocyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding selectivity and metabolic stability in drug candidates .

Properties

IUPAC Name

tert-butyl 2-formyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(9-15)17-13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEODUDRHCIAYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160768
Record name 1,1-Dimethylethyl 2-formyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203662-57-1
Record name 1,1-Dimethylethyl 2-formyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203662-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-formyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by functional group modifications. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the molecule or alter its properties.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Core Spiro Framework Variations

  • Spiro Ring Size: Target Compound: Spiro[3.5]nonane (3- and 5-membered rings). 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-hydroxy-, tert-butyl ester (CAS 1331825-50-3): Spiro[4.4]nonane (4- and 4-membered rings). The larger ring system reduces steric strain but may alter conformational flexibility .

Substituent Modifications

  • Functional Groups: Target Compound: 2-formyl group (-CHO). 2-(Hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester (CAS 203662-53-7): Hydroxymethyl (-CH2OH) instead of formyl, increasing polarity and reducing electrophilicity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties
Target Compound (2-formyl derivative) C13H21NO4 255.31 (estimated) High electrophilicity (formyl group)
2-(Hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester C12H21NO4 243.30 98 Liquid state; polar, stable
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-hydroxy-, tert-butyl ester C12H21NO4 243.30 98 Liquid; hydroxyl group enhances H-bonding
tert-Butyl 4,4-dimethyl-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate C14H25NO3 255.35 Increased hydrophobicity (dimethyl groups)

Biological Activity

1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester is a compound that has garnered attention in the fields of medicinal chemistry and drug design due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in drug development.

  • Molecular Formula : C14H23NO3
  • Molecular Weight : 251.34 g/mol
  • CAS Number : 1160246-84-3

The compound features a spirocyclic structure which is significant in drug design as it can enhance the binding affinity to biological targets.

Pharmacological Properties

Research indicates that derivatives of 1-Oxa-7-azaspiro[3.5]nonane can modulate the activity of chemokine receptors such as CCR3 and CCR5. These receptors are crucial in various physiological processes and are implicated in several diseases, including HIV infection and inflammatory disorders .

Antiviral Activity

One of the notable activities of compounds related to 1-Oxa-7-azaspiro[3.5]nonane is their ability to inhibit viral replication. Specifically, studies have shown that these compounds can delay the progression of diseases associated with chemokine receptors, making them potential candidates for treating viral infections like HIV/AIDS .

Anti-inflammatory Effects

In addition to antiviral properties, these compounds have shown promise in managing inflammation. The modulation of chemokine receptors suggests a pathway through which these compounds can exert anti-inflammatory effects, potentially benefiting conditions characterized by excessive inflammation .

Synthesis and Derivatives

The synthesis of 1-Oxa-7-azaspiro[3.5]nonane derivatives has been explored extensively. A common method involves the use of readily available starting materials undergoing a series of reactions including epoxidation and ring expansion to yield high-purity products .

Table 1: Synthesis Overview

StepReaction TypeYield (%)Notes
1Epoxidation70.7Efficient method for derivatives
2Ring ExpansionHighScalable for industrial use
3FunctionalizationVariableAllows for diverse bioactive compounds

Case Studies

Several studies have highlighted the biological activity of spirocyclic compounds similar to 1-Oxa-7-azaspiro[3.5]nonane:

  • Study on Chemokine Receptor Modulation : A study demonstrated that derivatives could effectively modulate CCR3 and CCR5 activity, suggesting their potential use in treating HIV and related inflammatory conditions .
  • Inflammation Management : Another case study focused on the anti-inflammatory properties exhibited by these compounds, showcasing their ability to reduce cytokine levels in animal models .
  • Drug Design Applications : Research has shown that functionalized derivatives can enhance lipophilicity and solubility, improving their pharmacokinetic profiles for therapeutic use .

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